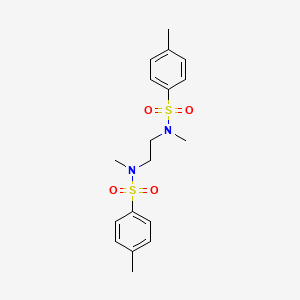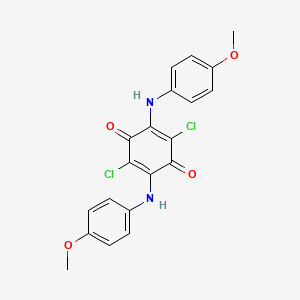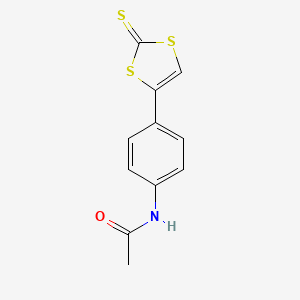
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dithiolethione ring, which is known for its antioxidant properties, and an acetamidophenyl group, which is a common structural motif in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetamidophenyl)-1,3-dithiole-2-thione typically involves the reaction of 4-acetamidophenyl isothiocyanate with a dithiolethione precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of 4-acetamidophenyl isothiocyanate, followed by its reaction with a dithiolethione precursor. The process is optimized for large-scale production by using continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The dithiolethione ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form dithiols.
Substitution: The acetamidophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Scientific Research Applications
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4-(4-Acetamidophenyl)-1,3-dithiole-2-thione involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The dithiolethione ring can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Gene Expression: It may modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione can be compared with other similar compounds to highlight its uniqueness:
4-Acetamidophenol (Paracetamol): While both compounds contain an acetamidophenyl group, this compound has a dithiolethione ring, which imparts additional antioxidant properties.
Dithiolethiones: Other dithiolethiones, such as oltipraz, share the dithiolethione ring but lack the acetamidophenyl group, making this compound unique in its combined structural features.
Properties
CAS No. |
13575-06-9 |
|---|---|
Molecular Formula |
C11H9NOS3 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-[4-(2-sulfanylidene-1,3-dithiol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H9NOS3/c1-7(13)12-9-4-2-8(3-5-9)10-6-15-11(14)16-10/h2-6H,1H3,(H,12,13) |
InChI Key |
IAZQLSJMIXBZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester](/img/structure/B11955745.png)
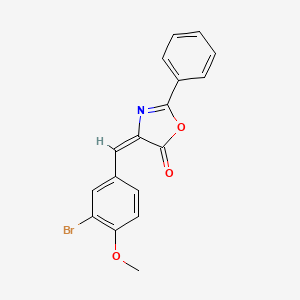
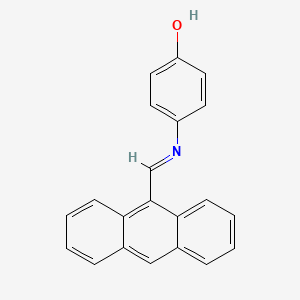

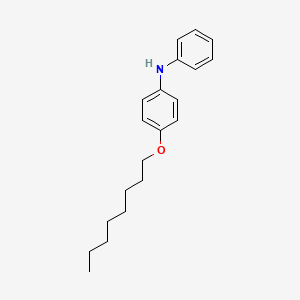
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
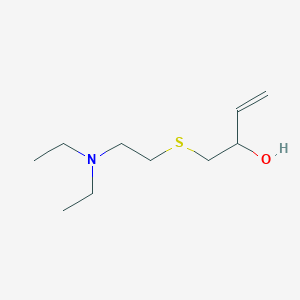

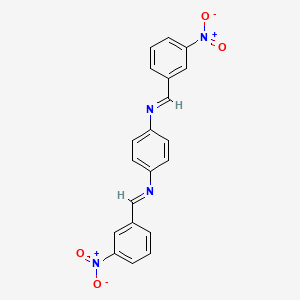
![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
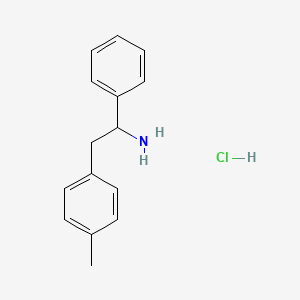
![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)
